Cas no 2229349-64-6 (3-(5-bromo-2-hydroxy-3-methoxyphenyl)-2-oxopropanoic acid)

3-(5-bromo-2-hydroxy-3-methoxyphenyl)-2-oxopropanoic acid structure
2229349-64-6 structure
商品名:3-(5-bromo-2-hydroxy-3-methoxyphenyl)-2-oxopropanoic acid
CAS番号:2229349-64-6
MF:C10H9BrO5
メガワット:289.079462766647
CID:6335767
PubChem ID:137732431

3-(5-bromo-2-hydroxy-3-methoxyphenyl)-2-oxopropanoic acid 化学的及び物理的性質

名前と識別子

    • 3-(5-bromo-2-hydroxy-3-methoxyphenyl)-2-oxopropanoic acid
    • 2229349-64-6
    • EN300-1934091
    • インチ: 1S/C10H9BrO5/c1-16-8-4-6(11)2-5(9(8)13)3-7(12)10(14)15/h2,4,13H,3H2,1H3,(H,14,15)
    • InChIKey: QVCYREFWPVUGTQ-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=C(C(=C(C=1)CC(C(=O)O)=O)O)OC

計算された属性

  • せいみつぶんしりょう: 287.96334g/mol
  • どういたいしつりょう: 287.96334g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 280
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 83.8Ų

3-(5-bromo-2-hydroxy-3-methoxyphenyl)-2-oxopropanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1934091-10.0g
3-(5-bromo-2-hydroxy-3-methoxyphenyl)-2-oxopropanoic acid
2229349-64-6
10g
$4606.0 2023-06-01
Enamine
EN300-1934091-0.05g
3-(5-bromo-2-hydroxy-3-methoxyphenyl)-2-oxopropanoic acid
2229349-64-6
0.05g
$900.0 2023-09-17
Enamine
EN300-1934091-5.0g
3-(5-bromo-2-hydroxy-3-methoxyphenyl)-2-oxopropanoic acid
2229349-64-6
5g
$3105.0 2023-06-01
Enamine
EN300-1934091-1.0g
3-(5-bromo-2-hydroxy-3-methoxyphenyl)-2-oxopropanoic acid
2229349-64-6
1g
$1070.0 2023-06-01
Enamine
EN300-1934091-0.25g
3-(5-bromo-2-hydroxy-3-methoxyphenyl)-2-oxopropanoic acid
2229349-64-6
0.25g
$985.0 2023-09-17
Enamine
EN300-1934091-1g
3-(5-bromo-2-hydroxy-3-methoxyphenyl)-2-oxopropanoic acid
2229349-64-6
1g
$1070.0 2023-09-17
Enamine
EN300-1934091-10g
3-(5-bromo-2-hydroxy-3-methoxyphenyl)-2-oxopropanoic acid
2229349-64-6
10g
$4606.0 2023-09-17
Enamine
EN300-1934091-0.1g
3-(5-bromo-2-hydroxy-3-methoxyphenyl)-2-oxopropanoic acid
2229349-64-6
0.1g
$943.0 2023-09-17
Enamine
EN300-1934091-0.5g
3-(5-bromo-2-hydroxy-3-methoxyphenyl)-2-oxopropanoic acid
2229349-64-6
0.5g
$1027.0 2023-09-17
Enamine
EN300-1934091-2.5g
3-(5-bromo-2-hydroxy-3-methoxyphenyl)-2-oxopropanoic acid
2229349-64-6
2.5g
$2100.0 2023-09-17

3-(5-bromo-2-hydroxy-3-methoxyphenyl)-2-oxopropanoic acid 関連文献

3-(5-bromo-2-hydroxy-3-methoxyphenyl)-2-oxopropanoic acidに関する追加情報

Comprehensive Analysis of 3-(5-bromo-2-hydroxy-3-methoxyphenyl)-2-oxopropanoic acid (CAS No. 2229349-64-6)

3-(5-bromo-2-hydroxy-3-methoxyphenyl)-2-oxopropanoic acid (CAS No. 2229349-64-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties. This aryl-substituted propanoic acid derivative features a brominated phenol core, which is crucial for its potential applications in drug discovery and material science. Researchers are particularly interested in its role as a building block for bioactive molecules, given its ability to interact with various enzymatic targets.

The compound's molecular structure combines a 2-oxopropanoic acid moiety with a 5-bromo-2-hydroxy-3-methoxyphenyl group, creating a versatile scaffold for chemical modifications. This structural flexibility makes it valuable for designing enzyme inhibitors or ligands for receptor binding studies. Recent studies highlight its potential in addressing oxidative stress-related conditions, aligning with the growing interest in antioxidant therapies and neuroprotective agents—topics frequently searched in academic and medical communities.

In synthetic chemistry, CAS No. 2229349-64-6 serves as a key intermediate for constructing more complex heterocyclic compounds. Its bromo and methoxy functional groups offer strategic sites for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are widely used in medicinal chemistry. This aligns with the current trend of optimizing green synthesis methods, a hot topic in sustainable chemistry research.

From an analytical perspective, the compound's UV/Vis absorption properties (due to its conjugated aromatic system) make it suitable for fluorescence labeling applications. This characteristic resonates with the increasing demand for bioimaging probes, as evidenced by rising searches for "small-molecule fluorescent tags" in scientific databases. Its potential utility in diagnostic assays further enhances its relevance in modern biomarker detection technologies.

Quality control of 3-(5-bromo-2-hydroxy-3-methoxyphenyl)-2-oxopropanoic acid typically involves HPLC and mass spectrometry to ensure purity, addressing the pharmaceutical industry's emphasis on QC/QA protocols. The compound's stability under various pH conditions—a frequently searched topic in formulation development—makes it a candidate for oral drug delivery systems. Researchers are also exploring its metal-chelating capabilities, connecting to popular inquiries about heavy metal detoxification agents.

In material science, this compound's crystallographic properties attract attention for designing organic semiconductors or nonlinear optical materials. Such applications correlate with trending searches for "organic electronic materials" and "energy storage solutions." Its thermal stability data, often requested in material safety sheets, supports its potential in high-performance polymer development.

The growing interest in natural product analogs has led to investigations into whether 2229349-64-6 could mimic plant-derived bioactive compounds—a subject with increasing Google Scholar citations. Its structural resemblance to certain flavonoid metabolites positions it as a candidate for nutraceutical research, another area experiencing exponential search growth.

As regulatory agencies emphasize ICH guidelines for impurity profiling, the synthesis and characterization of 3-(5-bromo-2-hydroxy-3-methoxyphenyl)-2-oxopropanoic acid must adhere to strict GMP standards. This aligns with industry searches for "genotoxic impurity control" and "pharmaceutical intermediates specification." The compound's patent landscape analysis reveals potential applications in chronic disease management, connecting to widespread public health concerns.

Future research directions may explore its structure-activity relationships (SAR) through computational chemistry approaches—methods dominating recent literature searches. The compound's logP value and permeability data, critical for ADME predictions, remain key parameters for pharmaceutical developers, as reflected in frequent database queries about "drug-likeness screening."

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